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Methoxy(dimethyl)alumane

MOVPE Oxygen Doping Semiconductor Epitaxy

Methoxy(dimethyl)alumane (dimethylaluminum methoxide, DMAlMO, [Me₂Al(μ-OMe)]₃) is a trimeric organoaluminum alkoxide that is solid at room temperature. As a member of the dimethylaluminum alkoxide family (R₂AlOR), it features a pre-formed, strong aluminum-oxygen bond within a puckered Al₃O₃ ring skeleton.

Molecular Formula C3H9AlO
Molecular Weight 88.08 g/mol
CAS No. 15710-96-0
Cat. No. B14740757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxy(dimethyl)alumane
CAS15710-96-0
Molecular FormulaC3H9AlO
Molecular Weight88.08 g/mol
Structural Identifiers
SMILESCO[Al](C)C
InChIInChI=1S/CH3O.2CH3.Al/c1-2;;;/h1H3;2*1H3;/q-1;;;+1
InChIKeyBQBCXNQILNPAPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxy(dimethyl)alumane (CAS 15710-96-0): A Pre-Formed Al–O Organoaluminum Dopant and Reagent


Methoxy(dimethyl)alumane (dimethylaluminum methoxide, DMAlMO, [Me₂Al(μ-OMe)]₃) is a trimeric organoaluminum alkoxide that is solid at room temperature [1]. As a member of the dimethylaluminum alkoxide family (R₂AlOR), it features a pre-formed, strong aluminum-oxygen bond within a puckered Al₃O₃ ring skeleton [2]. This structural characteristic fundamentally distinguishes it from simple trialkylaluminum compounds (e.g., trimethylaluminum) and halogenated analogs (e.g., dimethylaluminum chloride) by providing a single-source molecular architecture that simultaneously delivers aluminum, oxygen, and methyl groups in a defined stoichiometry [3].

Why Dimethylaluminum Alkoxides Cannot Be Interchanged: The Critical Role of the Alkoxide Ligand in Methoxy(dimethyl)alumane


Generic substitution among dimethylaluminum alkoxides (R₂AlOR') is not a straightforward process due to the profound impact of the alkoxide substituent (-OR') on the compound's physical state, aggregation behavior, stability, and reactivity. For instance, while methoxy(dimethyl)alumane is a solid trimer at room temperature [1], its isopropoxide analog (DMAI) is typically a dimer and can be a liquid [2]. These differences in nuclearity lead to significantly altered volatility and decomposition pathways, which are critical for vapor-phase applications like MOVPE and ALD. The methoxide ligand is crucial for maintaining the stability of the Al–O bond during vapor-phase epitaxy, which is not guaranteed with other alkoxides like ethoxide (DEALO), where the decomposition mechanism differs substantially [3]. Furthermore, in Lewis acid-catalyzed reactions, the presence of a methoxide versus a chloride or another alkyl group fundamentally changes the reagent's acidity and, consequently, its catalytic activity and selectivity [4].

Quantitative Differentiation Evidence for Methoxy(dimethyl)alumane: Head-to-Head Analyses


MOVPE Oxygen Doping Precursor: DMAlMO vs. Diethylaluminum Ethoxide (DEALO) Incorporation Behavior

A direct head-to-head comparison within the same study investigated dimethylaluminum methoxide (DMAlMO) and diethylaluminum ethoxide (DEALO) as oxygen dopant sources for GaAs during MOVPE. The study concluded that a simple change in the precursor's molecular structure leads to 'significant changes in the oxygen incorporation behavior' due to substantially different gas-phase decomposition mechanisms [1]. While quantitative numerical comparison of incorporation efficiencies is not provided in the abstract, the definitive conclusion of distinct incorporation behavior, stemming from mechanistic differences, strongly indicates that these precursors are not functionally interchangeable for achieving precise doping profiles.

MOVPE Oxygen Doping Semiconductor Epitaxy

Stability Against Disproportionation: DMAlMO vs. Other Dimethylaluminum Alkoxides

A foundational study by Mole (1966) directly compared the stability of several dimethylaluminum alkoxides. Dimethylaluminum methoxide, isopropoxide, t-butoxide, and phenoxide were all found to be stable with respect to disproportionation in non-polar solvents like benzene and ether, and upon distillation. However, a key differentiation was observed: methoxy(dimethyl)alumane uniquely disproportionated in coordinating solvents such as tetrahydrofuran (THF) and pyridine [1]. This behavior was not reported for the isopropoxide or t-butoxide analogs in the same study, highlighting a solvent-dependent stability profile that is specific to the methoxide ligand.

Organometallic Stability Solution Chemistry Precursor Design

Deep Level Donor Compensation: DMAlMO Achieves Full Compensation at High Doping Levels

Hall-effect and Deep-Level Transient Spectroscopy (DLTS) studies on GaAs epilayers intentionally doped with both diethyltellurium (a shallow donor) and DMAlMO showed that DMAlMO doping compensates shallow tellurium donors for concentrations as high as 10¹⁹ cm⁻³, producing fully compensated high-resistivity epilayers [1]. This compensation is attributed to seven distinct DMAlMO-induced deep levels in the GaAs band gap, with activation energies of 0.25, 0.30, 0.37, 0.40, 0.58, 0.74, and 0.93 eV. Crucially, less than 5% of all incorporated oxygen atoms were present as isolated substitutional oxygen; the dominant traps at 0.74 and 0.93 eV were attributed to Al-O complexes involving two and one aluminum atoms, respectively [1]. This demonstrates that DMAlMO's unique Al-O co-incorporation creates a specific defect chemistry not achievable with oxygen-only sources.

Semi-Insulating GaAs Deep Level Transient Spectroscopy Donor Compensation

Oxygen Incorporation Thermodynamics: Temperature-Dependent Behavior of DMAlMO

A dedicated study on the doping of GaAs with DMAlMO during MOVPE revealed that the incorporated oxygen concentration decreases exponentially with increasing growth temperature, with an activation energy of 1.8 eV [1]. Furthermore, the increase in oxygen content with a decrease in the V/III ratio suggests that oxygen predominantly occupies the arsenic site in the GaAs lattice [1]. This quantifiable thermal behavior provides process engineers with a predictive model for achieving target doping levels by adjusting the substrate temperature.

Doping Thermodynamics Activation Energy V/III Ratio

Aggregation State and Volatility: Trimeric DMAlMO vs. Dimeric DMAlOⁱPr

The nuclearity of dimethylaluminum alkoxides is strongly dependent on the steric bulk of the alkoxide group. Methoxy(dimethyl)alumane is a solid trimer ({[Me₂Al(μ-OMe)]₃) at room temperature [1], as confirmed by gas-phase electron diffraction [2]. In contrast, dimethylaluminum isopropoxide (DMAI) is predominantly dimeric and is a liquid precursor, widely used as a milder alternative to trimethylaluminum for ALD of Al₂O₃ [3]. This difference in aggregation state between the methoxide (trimer/solid) and isopropoxide (dimer/liquid) has direct consequences for their vapor pressure, handling characteristics, and gas-phase transport properties, making them suitable for different deposition system configurations.

Precursor Volatility CVD/ALD Trimeric Structure

Olefin Polymerization Catalysis: DMAlMO as a Specialized Cocatalyst Component

A Japanese patent (JPH03203907A) from Mitsui Petrochemical Ind. specifically claims an olefin polymerization catalyst system comprising (A) a solid titanium catalyst component treated with an organic aluminum compound containing an Al-O bond, explicitly exemplified by dimethylaluminum methoxide, (B) an organometallic compound of a group I-III metal (e.g., trimethylaluminum), and optionally (C) an electron donor [1]. The patent emphasizes that this specific combination yields a polymer with 'excellent particle size distribution and bulk density,' an outcome not simply achievable by substituting DMAlMO with a non-alkoxide aluminum alkyl. The use of DMAlMO as a pre-treatment agent for the solid catalyst component is a distinct process step, leveraging its unique Al-O bond.

Olefin Polymerization Ziegler-Natta Catalysis Cocatalyst

High-Value Application Scenarios for Methoxy(dimethyl)alumane Based on Quantitative Evidence


Fabrication of High-Resistivity Semi-Insulating GaAs Buffer Layers via MOVPE

DMAlMO is the precursor of choice for achieving fully compensated, high-resistivity GaAs epilayers. As demonstrated by Park and Skowronski, DMAlMO compensates shallow tellurium donors at concentrations up to 10¹⁹ cm⁻³, producing semi-insulating material [1]. The quantifiable activation energy of 1.8 eV for oxygen incorporation allows process engineers to model and precisely control resistivity by tuning the growth temperature [2]. This is critical for manufacturing high-frequency MMICs and HEMTs on GaAs substrates, where a high-resistivity buffer is essential to minimize parasitic capacitance and signal loss.

Controlled Introduction of Al-O Deep Level Defects for GaAs-Based Optoelectronics

The unique ability of DMAlMO to co-incorporate aluminum and oxygen as a molecular complex enables the creation of specific deep-level centers (Al-O-Ga and Al-O-Al) with well-characterized photoluminescence emissions at 0.81 and 0.62 eV [3]. This is not replicable with oxygen-only dopants like DEALO, which exhibit different incorporation mechanisms and produce a different defect landscape. Researchers can leverage this to engineer specific mid-gap states for applications in photoconductive switches, THz antennas, or QWIPs, where the exact energy level of the deep trap is paramount.

Synthesis of Monomeric NHC-Stabilized Dimethylaluminum Alkoxide Complexes

The reaction of the trimeric DMAlMO with N-heterocyclic carbenes (NHCs) such as IMes and SIMes leads to the formation of well-defined, monomeric Me₂AlOMe(NHC) complexes, as demonstrated by the isolation and characterization of these adducts [4]. This reactivity is valuable for fundamental studies of Al-NHC bonding and for generating well-defined single-site aluminum catalysts for ring-opening polymerization or other transformations. The methoxide derivative offers a less sterically encumbered and electronically distinct platform compared to bulkier alkoxide analogs, enabling tunability of the catalytic center.

Specialized Cocatalyst Pre-Treatment for Ziegler-Natta Olefin Polymerization

As disclosed in Mitsui's patent, using DMAlMO to pre-treat a solid titanium catalyst component, in combination with a group I-III organometallic cocatalyst, results in polyolefins with excellent particle size distribution and bulk density [5]. This application is highly specific to industrial polyolefin manufacturing, where the superior polymer morphology directly translates to improved plant operability (reduced fouling, better flow) and higher product value. This makes DMAlMO a critical, value-added specialty chemical for this process, not a commodity reagent.

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